MSDC 0160
Description
Mitoglitazone (MSDC-0160) is a second-generation thiazolidinedione (TZD) developed as a mitochondrial-targeted insulin sensitizer. Unlike traditional TZDs such as pioglitazone and rosiglitazone, which primarily act via peroxisome proliferator-activated receptor gamma (PPARγ) activation, Mitoglitazone targets the mitochondrial pyruvate carrier (MPC) complex . This mechanism reduces reliance on PPARγ, thereby minimizing side effects like weight gain, edema, and bone loss associated with older TZDs .
Mitoglitazone enhances cellular capacity to process harmful proteins and mitigates inflammation and neuronal death, making it a candidate for metabolic and neurodegenerative diseases. Clinical trials have evaluated its efficacy in type 2 diabetes (T2D), Alzheimer’s disease (AD), Parkinson’s disease (PD), and non-alcoholic steatohepatitis (NASH) .
Properties
IUPAC Name |
5-[[4-[2-(5-ethylpyridin-2-yl)-2-oxoethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-2-12-5-8-15(20-10-12)16(22)11-25-14-6-3-13(4-7-14)9-17-18(23)21-19(24)26-17/h3-8,10,17H,2,9,11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNJSRAGRIZIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317736 | |
| Record name | Mitoglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-49-9 | |
| Record name | Mitoglitazone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146062-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mitoglitazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mitoglitazone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11721 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Mitoglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MITOGLITAZONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29I7RP18RG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Thiazolidinedione Formation
The thiazolidine-2,4-dione ring is typically synthesized via cyclization of mercaptoacetic acid with an appropriate aldehyde or ketone. For Mitoglitazone, this likely involves:
- Reagents : Mercaptoacetic acid, 4-(2-(5-ethylpyridin-2-yl)-2-oxoethoxy)benzaldehyde.
- Conditions : Acid catalysis (e.g., hydrochloric acid) in a polar aprotic solvent such as dimethylformamide (DMF) at 80–100°C.
A representative reaction is:
$$
\text{HSCH}2\text{COOH} + \text{RCHO} \xrightarrow{\text{HCl, DMF}} \text{Thiazolidinedione} + \text{H}2\text{O}
$$
Yields for analogous reactions range from 60% to 75%, with purity exceeding 95% after recrystallization.
Ether Linkage Construction
The ether bridge connecting the pyridinyl and phenyl groups is formed via nucleophilic aromatic substitution or Ullmann coupling. Key steps include:
- Substrate : 5-Ethyl-2-hydroxypyridine and 4-(bromomethyl)phenyl acetate.
- Catalyst : Copper(I) iodide or palladium-based catalysts.
- Solvent : Dimethyl sulfoxide (DMSO) or DMF at 120–150°C.
Example Protocol :
- Dissolve 5-ethyl-2-hydroxypyridine (1.0 equiv) and 4-(bromomethyl)phenyl acetate (1.2 equiv) in DMF.
- Add CuI (0.1 equiv) and heat at 130°C for 12–18 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography.
Optimization of Reaction Conditions
Solvent Selection and Temperature Control
Data from Pioglitazone synthesis (US20070078170A1) highlights the role of solvent polarity in crystallization:
| Solvent | Temperature Range (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dimethylformamide | 80–85 | 62–67 | 98–99 |
| Methanol | 5–10 | 51–54 | 93–95 |
| Ethanol | 40–45 | 58–63 | 97–98 |
Cooling rates and antisolvent addition (e.g., methanol in DMF) critically influence polymorphic form and particle size.
Acid/Base-Mediated Purification
Post-synthetic treatment often involves acid-base cycles to remove impurities:
- Acidification : Crude product dissolved in HCl (1–2 M) at 80°C.
- Basification : Adjust pH to 7–8 with triethylamine, precipitating the pure compound.
Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC parameters for Mitoglitazone analogs (e.g., Pioglitazone) include:
Spectroscopic Data
- IR (KBr) : 1740 cm$$^{-1}$$ (C=O), 1220 cm$$^{-1}$$ (C-O-C).
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (d, J = 5.0 Hz, 1H, pyridinyl), 7.35 (d, J = 8.5 Hz, 2H, aromatic), 4.85 (s, 2H, OCH$$2$$).
Chemical Reactions Analysis
Types of Reactions
Mitoglitazone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives of Mitoglitazone.
Reduction: Reduction reactions can convert Mitoglitazone into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Mitoglitazone molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce oxidized derivatives, while substitution reactions can yield a variety of functionalized Mitoglitazone molecules .
Scientific Research Applications
Scientific Research Applications
1. Diabetes Management
Mitoglitazone has been investigated for its efficacy in managing Type 2 Diabetes. Clinical trials have shown that it can significantly improve insulin sensitivity and glucose tolerance. However, some studies indicate that its development for diabetes treatment has been discontinued due to safety concerns and the emergence of alternative therapies .
2. Alzheimer's Disease
Research has explored the potential of Mitoglitazone in treating Alzheimer's Disease. Initial findings suggest it may help restore insulin signaling pathways in neuronal cells, which could be beneficial given the association between insulin resistance and cognitive decline .
3. Cancer Treatment
Mitoglitazone's ability to selectively target the MPC has led to investigations into its anti-cancer properties. Studies indicate that it may act as a multitargeted inhibitor against lung cancer and other malignancies by modulating metabolic pathways critical for cancer cell survival . For instance, it has shown promise in preclinical models of glioma, where it targets MPC2, potentially offering a new therapeutic avenue for this aggressive cancer type .
4. Cardiovascular Health
The compound is being studied for its role in cardiovascular diseases, particularly through its effects on mitochondrial function. Mitochondrial dysfunction is linked to various cardiometabolic diseases, and targeting mitochondrial pathways with Mitoglitazone may provide therapeutic benefits .
Case Study 1: Type 2 Diabetes
In a controlled trial involving human islets, Mitoglitazone was administered at varying concentrations (1-50 µM). Results indicated a significant decrease in mTOR phosphorylation, suggesting restored insulin signaling pathways .
Case Study 2: Lung Cancer
A study utilizing molecular docking techniques revealed that Mitoglitazone acts as a multitargeted inhibitor against lung cancer proteins. Docking scores indicated strong binding affinity to critical survival proteins associated with cancer cell metabolism .
Case Study 3: Alzheimer's Disease
In vitro studies demonstrated that Mitoglitazone could activate AMPK while downregulating mTOR in neuronal cells, hinting at potential cognitive protective effects .
Data Summary Table
| Application Area | Mechanism of Action | Key Findings | Current Status |
|---|---|---|---|
| Type 2 Diabetes | Modulates MPC | Improves insulin sensitivity | Discontinued for diabetes |
| Alzheimer's Disease | Restores insulin signaling | Activates AMPK; downregulates mTOR | Under investigation |
| Lung Cancer | Multitargeted inhibition | Effective against survival proteins | Preclinical studies ongoing |
| Cardiovascular Health | Enhances mitochondrial function | Promotes ATP production; supports mitophagy | Research ongoing |
Mechanism of Action
Mitoglitazone exerts its effects by targeting the mitochondrial pyruvate carrier, a key controller of cellular metabolism . Unlike other thiazolidinediones, Mitoglitazone does not activate peroxisome proliferator-activated receptor gamma (PPARγ), which reduces the risk of certain side effects . It also modulates the mTOR-autophagy signaling cascade, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Thiazolidinediones (TZDs)
Mitoglitazone’s structural optimization minimizes PPARγ interaction while retaining insulin-sensitizing effects. Computational docking studies reveal distinct binding sites on MPC compared to other TZDs, enabling selective modulation of mitochondrial metabolism .
MPC Inhibitors
Metabolic and Clinical Outcomes
Glycemic Control
Neuroprotection
- Mitoglitazone : Improves brain glucose metabolism in AD patients and protects dopaminergic neurons in PD models .
Biological Activity
Mitoglitazone, also known as MSDC-0160, is a novel thiazolidinedione (TZD) that has garnered attention for its unique mechanism of action and potential therapeutic applications in metabolic disorders and neurodegenerative diseases. This article provides a comprehensive overview of the biological activity of mitoglitazone, including its effects on mitochondrial function, insulin sensitivity, and its role in various clinical studies.
Mitoglitazone primarily acts as an inhibitor of the mitochondrial pyruvate carrier (MPC), which is crucial for the transport of pyruvate into mitochondria where it is converted to acetyl-CoA. This process is vital for energy metabolism and is linked to several metabolic pathways, including gluconeogenesis and fatty acid metabolism. Unlike traditional TZDs that exert their effects through peroxisome proliferator-activated receptor gamma (PPARγ), mitoglitazone has a reduced affinity for PPARγ and focuses more on modulating mitochondrial function .
Inhibition of Mitochondrial Pyruvate Carrier
Mitoglitazone has been shown to inhibit the human MPC with an IC50 value in the low micromolar range (approximately 2.7 µM), indicating its potential as a therapeutic agent for conditions like non-alcoholic steatohepatitis (NASH) and type 2 diabetes . The binding characteristics of mitoglitazone suggest that it alters mitochondrial metabolism, leading to improved insulin sensitivity and reduced hepatic fat accumulation .
Effects on Insulin Sensitivity
Clinical studies have demonstrated that mitoglitazone improves insulin sensitivity in patients with metabolic syndrome. For instance, a study reported significant reductions in fasting insulin levels and improvements in glucose tolerance tests among participants treated with mitoglitazone compared to placebo . This effect is particularly beneficial for individuals with insulin resistance, a common feature in type 2 diabetes.
Clinical Applications and Case Studies
Mitoglitazone is currently under investigation for various clinical applications, including:
- Non-Alcoholic Steatohepatitis (NASH): Clinical trials are exploring its efficacy in reducing liver fat content and improving liver function markers.
- Alzheimer's Disease: Preliminary studies suggest that mitoglitazone may enhance brain glucose metabolism, potentially offering neuroprotective benefits .
Case Study: Troglitazone Comparison
A notable case study examined the adverse effects associated with troglitazone, a TZD previously used for diabetes management that was withdrawn due to liver toxicity. In contrast, mitoglitazone appears to have a safer profile with fewer hepatotoxic risks . The comparison highlights the importance of developing TZDs that minimize side effects while maintaining therapeutic efficacy.
Research Findings
Recent research has focused on the structural activity relationship (SAR) of thiazolidinediones, revealing that modifications to the chemical structure can significantly enhance biological activity. For example, compounds similar to mitoglitazone have shown improved potency against insulin resistance models in animal studies .
Summary Table of Biological Activities
Q & A
Q. What are the primary molecular targets of Mitoglitazone, and how do they differ from traditional insulin sensitizers?
Mitoglitazone (MSDC-0160) primarily targets the mitochondrial pyruvate carrier (MPC), a regulator of cellular metabolism, rather than directly activating peroxisome proliferator-activated receptors (PPARs) like traditional insulin sensitizers (e.g., rosiglitazone). This distinction reduces PPAR-related side effects such as weight gain and bone loss while maintaining insulin-sensitizing effects. Methodologically, MPC modulation can be assessed via mitochondrial respiration assays and metabolomic profiling to quantify pyruvate flux changes .
Q. What experimental models are commonly used to evaluate Mitoglitazone’s efficacy in metabolic disorders?
Preclinical studies frequently employ:
- In vivo models : High-fat diet-induced diabetic mice for glucose tolerance tests and insulin sensitivity assays.
- In vitro models : Hepatocyte cultures to measure lipid accumulation and mitochondrial function via Seahorse assays.
- Translational models : Non-human primates for pharmacokinetic (PK) profiling, focusing on bioavailability and tissue distribution .
Q. How is Mitoglitazone administered in preclinical studies to assess pharmacokinetic properties?
Mitoglitazone is typically administered orally (e.g., 10–100 mg/kg/day in rodent studies) with formulations optimized for solubility. PK parameters such as half-life (), maximum concentration (), and area under the curve (AUC) are quantified using liquid chromatography-mass spectrometry (LC-MS). Dosing regimens are adjusted based on species-specific metabolic rates and target tissue exposure .
Advanced Research Questions
Q. How do contradictory findings from Phase 2 and Phase 3 clinical trials inform the optimization of Mitoglitazone dosing regimens?
Phase 2 trials in type 2 diabetes () showed improved glycemic control (HbA1c reduction: 0.8–1.2%) with 50–100 mg/day doses. However, Phase 3 trials reported variable efficacy in neurodegenerative diseases (e.g., Alzheimer’s), possibly due to blood-brain barrier penetration limitations. Researchers should integrate PK/PD modeling to correlate plasma and cerebrospinal fluid (CSF) drug levels, optimizing dosing for CNS targets .
Q. What methodologies resolve discrepancies in Mitoglitazone’s neuroprotective effects across neurodegenerative models?
In Parkinson’s disease models (e.g., MPTP-treated mice), Mitoglitazone preserved dopaminergic neurons and motor function by reducing neuroinflammation (measured via TNF-α and IL-6 levels). Conversely, mixed results in Alzheimer’s trials may stem from differences in disease progression or biomarkers (e.g., FDG-PET for brain glucose metabolism vs. CSF Aβ42). Standardizing endpoints (e.g., cognitive batteries, imaging protocols) across studies enhances comparability .
Q. What challenges arise in designing longitudinal studies to assess Mitoglitazone’s long-term impact on cognitive function in Alzheimer’s disease?
Key challenges include:
- Patient stratification : Ensuring homogeneity in baseline cognitive scores (e.g., MMSE) and APOE4 status.
- Outcome measures : Balancing sensitivity (e.g., ADAS-Cog) with practicality in long-term follow-ups.
- Confounding factors : Controlling for comorbidities (e.g., vascular dementia) and concomitant medications. Adaptive trial designs and interim analyses can mitigate these issues .
Q. How does Mitoglitazone’s inhibition of ferroptosis contribute to renal ischemia/reperfusion injury protection?
Mitoglitazone reduces ferroptosis in renal tubular cells by upregulating glutathione peroxidase 4 (GPX4) and suppressing lipid peroxidation (measured via malondialdehyde assays). Mechanistic studies use CRISPR-Cas9 to knockout MPC subunits, confirming the pathway’s role. This approach validates MPC as a therapeutic target beyond metabolic diseases .
Methodological Considerations
- Data Contradiction Analysis : When conflicting results emerge (e.g., efficacy in diabetes vs. Alzheimer’s), employ meta-regression to identify covariates (e.g., age, disease duration) influencing outcomes.
- Experimental Replicability : Detailed protocols for mitochondrial isolation and MPC activity assays are critical, as minor variations in buffer composition or centrifugation steps can alter results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
